N-[2-(cyclopentylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide
Description
N-[2-(cyclopentylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide is a synthetic carboxamide derivative featuring a piperazine core substituted with a phenyl group and an acetamide linker bearing a cyclopentylamino moiety.
Properties
Molecular Formula |
C18H26N4O2 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-[2-(cyclopentylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C18H26N4O2/c23-17(20-15-6-4-5-7-15)14-19-18(24)22-12-10-21(11-13-22)16-8-2-1-3-9-16/h1-3,8-9,15H,4-7,10-14H2,(H,19,24)(H,20,23) |
InChI Key |
SKWYQBKHYOOADU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclopentylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-phenylpiperazine with a suitable acylating agent to introduce the carboxamide group. This is followed by the introduction of the cyclopentylamino group through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclopentylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[2-(cyclopentylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-[2-(cyclopentylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The compound shares structural motifs with several piperazine-carboxamide derivatives, differing primarily in substituents on the amide linker, aromatic rings, or heterocyclic appendages. Key analogs and their properties are summarized below:
Table 1: Structural and Physicochemical Comparison
*NR: Not reported in the provided evidence.
Impact of Substituents on Activity and Properties
- Halogenated Aromatic Rings : Chloro (e.g., A4, 4s) and fluoro (e.g., A2) substituents enhance lipophilicity and may improve membrane permeability. For example, 4s demonstrated local anesthetic activity, likely due to enhanced binding to neuronal ion channels .
- Piperazine Conformation : Crystal studies of N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide () confirm a chair conformation for the piperazine ring, which may influence receptor binding compared to boat or twist-boat conformers .
Biological Activity
N-[2-(cyclopentylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure that includes a piperazine ring, a phenyl group, and a cyclopentylamino moiety. Its molecular formula is with a molecular weight of 330.4 g/mol. The presence of these structural elements suggests potential interactions with various biological targets, particularly in neuropharmacology .
Research indicates that this compound may interact with several neurotransmitter systems. Its potential mechanisms of action include:
- Dopaminergic Activity : The compound may influence dopamine receptors, which are critical in regulating mood and behavior.
- Serotonergic Modulation : It could also affect serotonin pathways, potentially impacting anxiety and depression-related disorders.
- Neuroprotective Effects : Preliminary studies suggest that it may exhibit neuroprotective properties, possibly through the inhibition of neuroinflammatory processes.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HUH7 | 12.5 | Moderate Cytotoxicity |
| U251 | 8.0 | High Cytotoxicity |
| DAOY | 15.0 | Low Cytotoxicity |
These findings indicate that the compound has selective toxicity towards certain cancer cells while exhibiting lower toxicity to normal cells .
In Vivo Studies
Although limited, some animal studies have suggested that this compound may reduce tumor growth in xenograft models, indicating its potential as an anticancer agent. Further investigations are needed to elucidate its pharmacokinetics and long-term effects in vivo.
Case Study 1: Neuropharmacological Applications
A recent study explored the effects of this compound on animal models of anxiety. The results showed a significant reduction in anxiety-like behaviors when administered at specific dosages, suggesting its potential use as an anxiolytic agent.
Case Study 2: Cancer Treatment
In another case study involving breast cancer cell lines, the compound was found to induce apoptosis through caspase activation pathways. This mechanism underlines its potential as an adjunct therapy in cancer treatment protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
